

dimethylnitramine reaction energetics calculation

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Compound Focus: Dimethylnitramine

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Dimethylnitramine Decomposition Pathways

What are the primary initial decomposition pathways for DMNA?

The initial gas-phase decomposition of DMNA involves three main reaction channels, listed below in order of predominance according to both theoretical and experimental studies [1] [2] [3]:

- **NO₂ Elimination (Bond Rupture):** This is the dominant, simple bond-fission reaction.
- **HONO Elimination:** A concerted molecular elimination involving hydrogen migration.
- **Nitro-Nitrite Isomerization:** rearrangement to a nitrite intermediate, which then decomposes.

The following table summarizes the quantitative energetics and kinetics for these pathways from high-level theoretical calculations [3].

Decomposition Pathway	Activation Energy (E _a in kcal/mol)	Pre-exponential Factor (log A; A in s ⁻¹)
NO ₂ Elimination	40.0 ± 0.6	16.6 ± 0.5
HONO Elimination	44.7 ± 0.5	13.6 ± 0.5

Decomposition Pathway	Activation Energy (E_a in kcal/mol)	Pre-exponential Factor ($\log A$; A in s^{-1})
Nitro-Nitrite Rearrangement	54.1 ± 0.8	14.4 ± 0.6

Troubleshooting Guide for Computational Studies

Issue 1: My calculated activation energy for the dominant NO₂ elimination pathway does not match experimental values.

- **Potential Cause 1: Inadequate Level of Theory.**
 - **Solution:** The method used significantly impacts results. **G2 theory** is recommended for highly accurate energy predictions [3]. For larger systems, **B3LYP/6-31G(d)** provides a good balance of accuracy and cost, but you should apply **variational transition state theory (CVT)** for precise rate constants for the simple bond-fission NO₂ elimination [3].
- **Potential Cause 2: Ignoring Multireference Character.**
 - **Solution:** For reactions involving nitro-nitrite isomerization, especially in excited electronic states, use multiconfigurational methods like **Complete Active Space Self-Consistent Field (CASSCF)**. These methods are crucial for correctly modeling conical intersections between electronic states [2].

Issue 2: The minor HONO elimination pathway is not located or has an implausibly high energy barrier.

- **Potential Cause: Inadequate Search for the Five-Membered Transition State.**
 - **Solution:** This pathway has a specific five-membered ring transition state structure involving hydrogen transfer. Carefully verify that your transition state optimization correctly identifies this cyclic conformation. Furthermore, **include tunneling corrections** (e.g., using the Eckart method) in your kinetic calculations, as this hydrogen transfer process is significantly influenced by quantum tunneling effects [3].

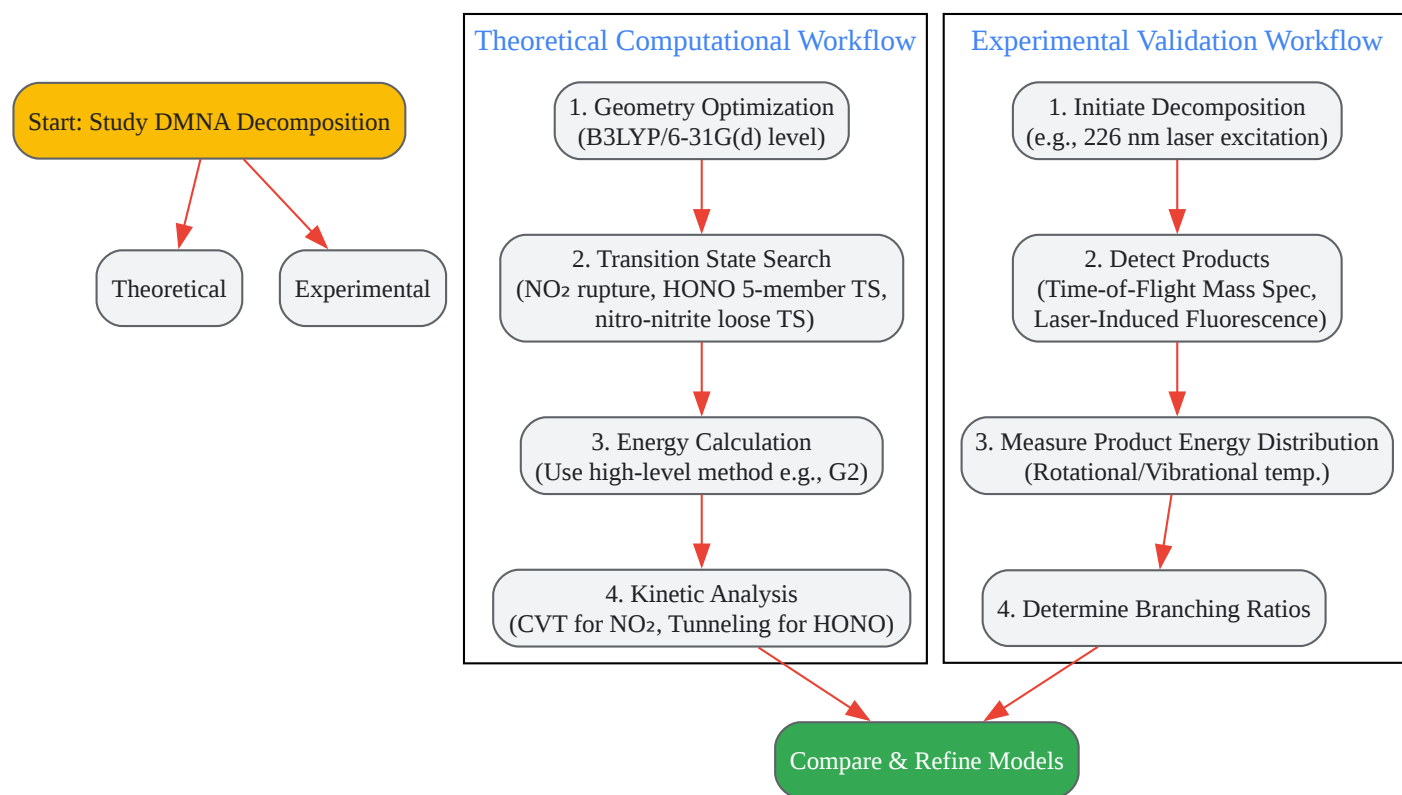
Issue 3: Conflicting results on the importance of the nitro-nitrite isomerization pathway.

- **Potential Cause: Differing Conditions Between Studies (Thermal vs. Photoexcitation).**
 - **Solution:** Context is critical. Understand that the dominant pathway can change based on how the molecule is energized.

- For **thermal decomposition** (ground electronic state S_0), **NO_2 elimination is the major channel** [2] [3].
- For **photoinduced decomposition** (e.g., via 226 nm excitation to the S_2 state), **nitro-nitrite isomerization becomes a major channel** due to a direct, non-adiabatic pathway through a conical intersection [2].

Experimental Protocols for Decomposition Study

The following workflow outlines the key steps for a combined theoretical and experimental study of DMNA decomposition, integrating the methodologies discussed.



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Computational Protocol for Ground-State Thermochemistry [3]

This protocol is designed to calculate the energy barriers in the table above.

- **Geometry Optimization:** Optimize the molecular structures of the reactant (DMNA), all possible products, and the transition states for each proposed pathway (NO₂ elimination, HONO elimination, nitro-nitrite rearrangement). The **B3LYP density functional** with the **6-31G(d) basis set** is a suitable starting point.
- **Frequency Calculation:** Perform frequency calculations on the optimized structures to confirm that transition states have one imaginary frequency (representing the reaction coordinate) and minima (reactants, products) have none. These calculations also provide thermodynamic data.
- **High-Level Energy Calculation:** Use a higher-level method to calculate single-point energies on the optimized geometries. **G2 theory** provides high accuracy, but other composite methods (e.g., CBS-QB3) or coupled-cluster theories (e.g., CCSD(T)) with a large basis set can also be used.
- **Kinetic Analysis:** Calculate rate constants (k(T)) using statistical theories.
 - For the NO₂ elimination (a simple bond fission), apply **Canonical Variational Transition State Theory (CVT)** for more accurate results.
 - For the HONO elimination (which involves hydrogen transfer), estimate the **quantum tunneling contribution** using an Eckart barrier.

Experimental Protocol for Photoinduced Decomposition [2]

This protocol can be used to validate computational findings, particularly regarding the nitro-nitrite pathway.

- **Initiation:** Electronically excite the parent DMNA molecule in the gas phase using a nanosecond pulsed laser. Common UV excitation wavelengths are **226 nm** (accessing the S₂ state) and **193 nm**.
- **Detection:** Use **time-of-flight mass spectrometry (TOF-MS)** to identify the masses of the decomposition fragments. Simultaneously, employ **laser-induced fluorescence (LIF) spectroscopy** to detect specific products like the NO molecule and to probe its internal energy distribution.
- **Analysis:** From the LIF spectra, determine the **rotational and vibrational temperatures** of the NO product. The branching ratio between different channels (e.g., nitro-nitrite vs. HONO elimination) can be estimated based on the product yields and energy distributions.

Key Information for Researchers

The following table consolidates essential quantitative data for DMNA from the search results.

Property	Value	Units	Method / Conditions	Reference
Molecular Formula	C ₂ H ₆ N ₂ O ₂	-	-	[4]

Property	Value	Units	Method / Conditions	Reference
Molecular Weight	90.08	g/mol	-	[4]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-5.0 ± 1.0	kJ/mol	Combustion calorimetry	[4]
Dominant Thermal Decomposition Path	NO ₂ Elimination	-	Gas-phase, Ground State (S ₀)	[1] [3]
Dominant Photo-Decomposition Path	Nitro-Nitrite Isomerization	-	226 nm excitation, S ₂ State	[2]
HONO Elimination Branching Ratio	~4%	-	Compared to nitro-nitrite path	[2]

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